N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride
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Overview
Description
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride typically involves the reaction of N-methylbenzenesulfonamide with 3-amino-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound’s effects are mediated through its binding to these targets, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide
- N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide sulfate
- N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide phosphate
Uniqueness
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and stability. This form may offer advantages in certain applications, such as improved bioavailability in medicinal chemistry or enhanced reactivity in industrial processes.
Properties
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-N-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-12(8-9(13)7-11)16(14,15)10-5-3-2-4-6-10;/h2-6,9,13H,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKBFDALANDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN)O)S(=O)(=O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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